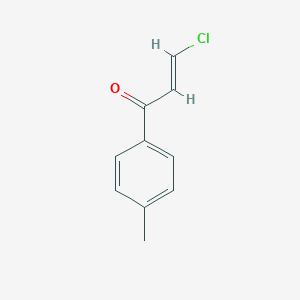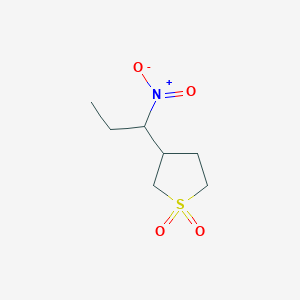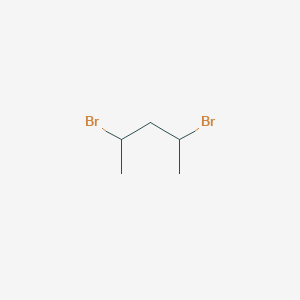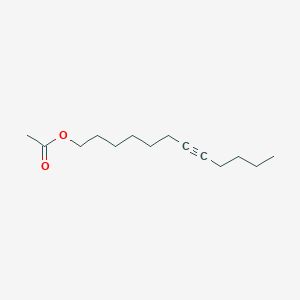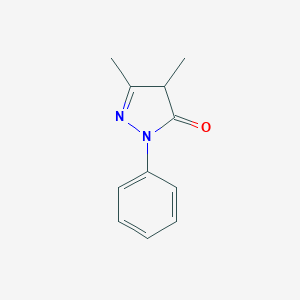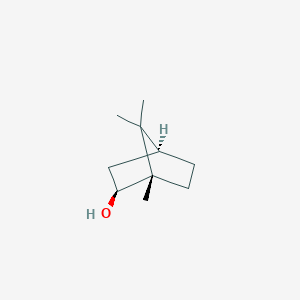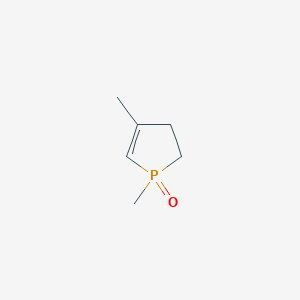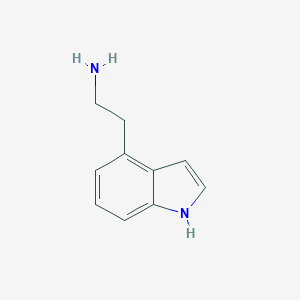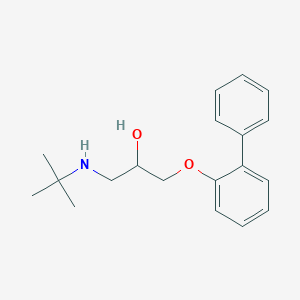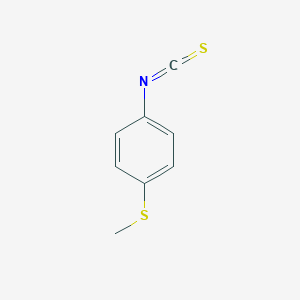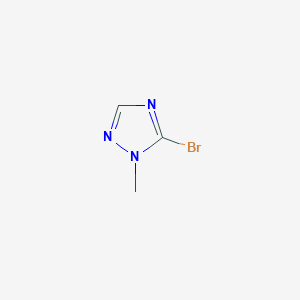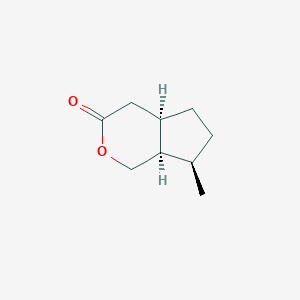
(2-Ethylhexyl)ammonium ditridecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexyl)ammonium ditridecyl phosphate is a chemical compound with the molecular formula C34H74NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of (2-Ethylhexyl)ammonium ditridecyl phosphate involves the reaction of 1-Tridecanol with hydrogen phosphate, followed by the addition of 2-ethyl-1-hexanamine. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Des Réactions Chimiques
(2-Ethylhexyl)ammonium ditridecyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2-Ethylhexyl)ammonium ditridecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as an extractant for the recovery of metals like vanadium due to its high extraction efficiency In biology, it may be used in studies involving cell membranes and lipid interactionsIn industry, it is used in the formulation of lubricants and surfactants .
Mécanisme D'action
The mechanism of action of (2-Ethylhexyl)ammonium ditridecyl phosphate involves its interaction with molecular targets such as metal ions and lipid membranes. It forms complexes with metal ions, facilitating their extraction and separation. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
(2-Ethylhexyl)ammonium ditridecyl phosphate can be compared with similar compounds such as di-(2-ethylhexyl) phosphoric acid and tributyl phosphate. While all these compounds are used as extractants, this compound is unique due to its specific molecular structure, which provides distinct extraction properties and interactions with metal ions . Other similar compounds include 1-Tridecanol and 2-ethyl-1-hexanamine .
Propriétés
Numéro CAS |
15567-28-9 |
|---|---|
Formule moléculaire |
C34H74NO4P |
Poids moléculaire |
591.9 g/mol |
Nom IUPAC |
ditridecyl phosphate;2-ethylhexylazanium |
InChI |
InChI=1S/C26H55O4P.C8H19N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-6-8(4-2)7-9/h3-26H2,1-2H3,(H,27,28);8H,3-7,9H2,1-2H3 |
Clé InChI |
ABNVXNXVSXFNOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CCCCC(CC)CN |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.CCCCC(CC)C[NH3+] |
Key on ui other cas no. |
15567-28-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
